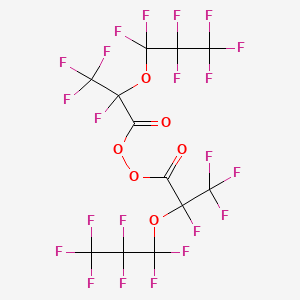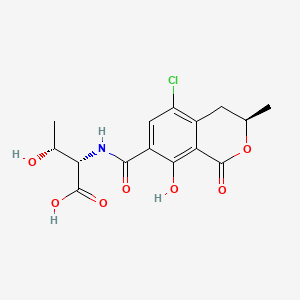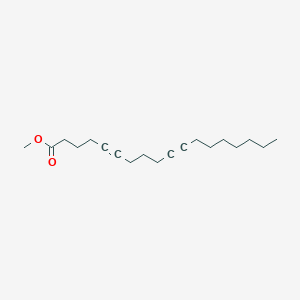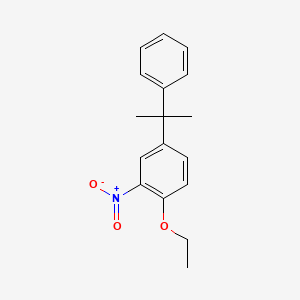
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide is a perfluorinated compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity. This compound is used in various industrial applications due to its ability to initiate polymerization reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide typically involves the reaction of heptafluoropropyl iodide with tetrafluoroethylene in the presence of a peroxide initiator. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and packaged for use in various applications. The industrial production methods focus on optimizing the efficiency and cost-effectiveness of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include various fluorinated compounds, which are used in different industrial applications. The specific products depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide has several scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions to produce various polymers.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Mécanisme D'action
The mechanism of action of Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide involves the generation of free radicals, which initiate polymerization reactions. The molecular targets include various monomers that react with the free radicals to form polymers. The pathways involved include radical polymerization and other free radical-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluorooctanoic acid (PFOA): A similar perfluorinated compound used in various industrial applications.
Perfluorooctane sulfonate (PFOS): Another perfluorinated compound with similar properties and applications.
Uniqueness
Bis(2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-1-oxopropyl)peroxide is unique due to its specific structure, which includes multiple fluorine atoms and a peroxide group. This structure contributes to its high reactivity and stability, making it suitable for various applications that require these properties.
Propriétés
Numéro CAS |
56347-79-6 |
|---|---|
Formule moléculaire |
C12F22O6 |
Poids moléculaire |
658.09 g/mol |
Nom IUPAC |
[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propaneperoxoate |
InChI |
InChI=1S/C12F22O6/c13-3(7(19,20)21,39-11(31,32)5(15,16)9(25,26)27)1(35)37-38-2(36)4(14,8(22,23)24)40-12(33,34)6(17,18)10(28,29)30 |
Clé InChI |
UHASMEVRHWRZKF-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)OOC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid](/img/structure/B14625775.png)


![Propanoicacid, 2-[[[(4-chlorophenyl)amino]thioxomethyl]thio]-](/img/structure/B14625788.png)

![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-](/img/structure/B14625795.png)
![[(Hex-1-yn-3-yl)oxy]benzene](/img/structure/B14625796.png)
![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)


![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)

